MHC binding peptide

Description

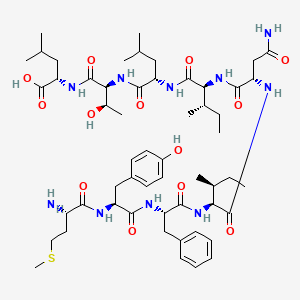

Structure

2D Structure

Properties

Molecular Formula |

C55H86N10O13S |

|---|---|

Molecular Weight |

1127.4 g/mol |

IUPAC Name |

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C55H86N10O13S/c1-11-31(7)44(52(74)60-38(24-29(3)4)49(71)65-46(33(9)66)54(76)62-42(55(77)78)25-30(5)6)64-51(73)41(28-43(57)68)61-53(75)45(32(8)12-2)63-50(72)40(26-34-16-14-13-15-17-34)59-48(70)39(27-35-18-20-36(67)21-19-35)58-47(69)37(56)22-23-79-10/h13-21,29-33,37-42,44-46,66-67H,11-12,22-28,56H2,1-10H3,(H2,57,68)(H,58,69)(H,59,70)(H,60,74)(H,61,75)(H,62,76)(H,63,72)(H,64,73)(H,65,71)(H,77,78)/t31-,32-,33+,37-,38-,39-,40-,41-,42-,44-,45-,46-/m0/s1 |

InChI Key |

LZOIGVDSAMDBIO-LXWJMTKESA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCSC)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCSC)N |

Origin of Product |

United States |

Mechanisms of Mhc Peptide Interaction and Presentation

Endogenous Antigen Processing and MHC Class I Presentation Pathway

The MHC Class I pathway is responsible for surveying the intracellular environment, presenting peptides derived from proteins synthesized within the cell, including self-proteins and viral or tumor-specific proteins. This pathway ensures that cellular health is continuously monitored by CD8+ cytotoxic T lymphocytes.

The process begins with the degradation of intracellular proteins, a major function carried out by the proteasome nih.govpnas.orgwikipedia.org. Proteins destined for degradation are typically tagged with ubiquitin chains, marking them for recognition by the 26S proteasome nih.govwikipedia.org. Within the proteasome's core particle, these ubiquitinated proteins are unfolded and translocated into the proteolytic chamber, where they are broken down into short peptides, typically ranging from seven to eight amino acids in length nih.govwikipedia.org. While most of these peptides are further degraded into amino acids, a subset escapes complete degradation and is utilized for MHC Class I presentation pnas.org. This degradation process is essential for maintaining protein homeostasis and provides the raw material for immune surveillance nih.govpnas.orglife-science-alliance.org.

Following their generation by the proteasome in the cytoplasm, peptides intended for MHC Class I presentation must be transported into the lumen of the endoplasmic reticulum (ER) nih.govnih.govresearchgate.netnih.gov. This crucial step is mediated by the Transporter Associated with Antigen Processing (TAP) complex, a heterodimer composed of TAP1 and TAP2 proteins nih.govnih.govresearchgate.netwikipedia.org. TAP is an ATP-binding cassette (ABC) transporter embedded in the ER membrane nih.govnih.govresearchgate.netwikipedia.org. It selectively translocates peptides from the cytosol into the ER, where they can associate with nascent MHC Class I molecules nih.govnih.govresearchgate.net. TAP's function is vital for initiating the MHC Class I presentation pathway, and its absence leads to a significant reduction in cell surface MHC Class I expression, potentially allowing tumor cells or virus-infected cells to evade immune surveillance researchgate.net.

Within the ER lumen, a sophisticated molecular machine known as the Peptide Loading Complex (PLC) orchestrates the efficient and selective loading of peptides onto MHC Class I molecules nih.govresearchgate.netwikipedia.orgreactome.orgaai.orgnih.govpnas.org. The PLC is a transient, multi-subunit assembly that integrates several key components, including TAP, MHC Class I molecules (heavy chain and β2-microglobulin), and several accessory proteins wikipedia.orgreactome.orgaai.orgnih.gov. This complex ensures that MHC Class I molecules are retained in the ER until they are loaded with high-affinity peptides, thereby quality-controlling the repertoire of presented antigens wikipedia.orgreactome.orgaai.orgresearchgate.netmolbiolcell.org.

The PLC comprises the TAP heterodimer, which provides the peptide source, MHC Class I heavy chain-β2-microglobulin heterodimers, and a group of chaperones and accessory proteins wikipedia.orgreactome.orgaai.orgnih.gov. These include tapasin, calreticulin (B1178941), and ERp57, which collectively stabilize the MHC Class I molecules and facilitate peptide selection wikipedia.orgreactome.orgaai.orgnih.gov.

Table 1: Key Components of the MHC Class I Presentation Pathway

| Component | Primary Role in MHC Class I Presentation |

| Proteasome | Degrades intracellular proteins into peptides. nih.govpnas.orgwikipedia.org |

| TAP (TAP1/TAP2) | Transports proteasomal peptides from the cytosol into the ER lumen. nih.govnih.govresearchgate.netwikipedia.org |

| Tapasin | Bridges TAP and MHC Class I; edits/selects high-affinity peptides; stabilizes MHC Class I. wikipedia.orgresearchgate.netimmunopaedia.org.zaaai.orgnih.govnih.govpnas.orgnih.gov |

| ERp57 | Thiol oxidoreductase; facilitates disulfide bond formation in MHC Class I; stabilizes the PLC. nih.govresearchgate.netwikipedia.orgreactome.orgaai.orgnih.govresearchgate.netaai.orgnih.govnih.govembopress.org |

| Calreticulin | Chaperone; binds to MHC Class I, stabilizes the PLC, and participates in peptide loading. nih.govwikipedia.orgreactome.orgaai.orgnih.govpnas.orgresearchgate.netmolbiolcell.orgaai.orgnih.govnih.govembopress.org |

| Calnexin (B1179193) | Chaperone; involved in the initial folding of MHC Class I heavy chains. nih.govreactome.orgaai.orgnih.govresearchgate.netmolbiolcell.orgaai.orgnih.govembopress.org |

| MHC Class I (Heavy Chain + β2-microglobulin) | Binds and presents peptides to CD8+ T cells; forms part of the PLC. nih.govwikipedia.orgreactome.orgaai.orgnih.govmolbiolcell.orgnih.govfrontiersin.orgwikipedia.org |

Tapasin is a central component of the PLC, acting as a molecular bridge between the TAP transporter and the MHC Class I molecule wikipedia.orgresearchgate.netimmunopaedia.org.zaaai.orgnih.govnih.govpnas.orgnih.gov. This strategic positioning allows tapasin to facilitate the transfer of peptides from TAP to MHC Class I molecules wikipedia.orgresearchgate.netnih.govnih.gov. Crucially, tapasin plays a critical role in "peptide editing," a process where MHC Class I molecules test multiple peptides, retaining only those with high affinity and slow dissociation rates researchgate.netnih.govchinesechemsoc.org. This selection mechanism ensures that only stable peptide-MHC Class I complexes, capable of effectively signaling to T cells, are transported to the cell surface researchgate.netnih.gov. Tapasin also contributes to the stability of MHC Class I molecules, preventing their premature dissociation from the PLC and degradation within the ER researchgate.netaai.org.

Beyond tapasin, several other chaperones are integral to the proper assembly and peptide loading of MHC Class I molecules within the ER reactome.orgaai.orgnih.govnih.gov. Calnexin and calreticulin, lectin-like chaperones, are involved in the initial folding and assembly of the MHC Class I heavy chain with β2-microglobulin nih.govreactome.orgaai.orgnih.govaai.orgnih.govembopress.org. Calnexin typically interacts with newly synthesized heavy chains, while calreticulin often associates with the MHC-I-β2m heterodimer as it enters the PLC aai.orgmolbiolcell.orgembopress.org. ERp57, a thiol oxidoreductase, works in conjunction with calreticulin and tapasin, facilitating disulfide bond formation essential for the stability and proper folding of the MHC Class I molecule and the PLC itself researchgate.netwikipedia.orgreactome.orgaai.orgnih.govaai.orgnih.govnih.govembopress.org. Protein disulfide isomerase (PDI) also contributes to the regulation of MHC Class I disassembly from the PLC nih.govmolbiolcell.org.

Table 2: Chaperones in MHC Class I Assembly and Peptide Loading

| Chaperone | Primary Role |

| Calnexin | Initial folding of MHC Class I heavy chains. nih.govreactome.orgaai.orgnih.govresearchgate.netmolbiolcell.orgaai.orgnih.govembopress.org |

| Calreticulin | Binds MHC Class I; stabilizes the PLC; participates in peptide loading. nih.govwikipedia.orgreactome.orgaai.orgnih.govpnas.orgresearchgate.netmolbiolcell.orgaai.orgnih.govnih.govembopress.org |

| ERp57 | Facilitates disulfide bond formation; stabilizes PLC; involved in peptide loading. nih.govresearchgate.netwikipedia.orgreactome.orgaai.orgnih.govresearchgate.netaai.orgnih.govnih.govembopress.org |

| BiP (Hsp70) | May functionally replace calnexin in some contexts. researchgate.netembopress.org |

| PDI | Regulates MHC Class I disassembly from the PLC. nih.govmolbiolcell.org |

Role of the Peptide Loading Complex (PLC) in the Endoplasmic Reticulum

Exogenous Antigen Processing and MHC Class II Presentation Pathway

The MHC Class II pathway is primarily responsible for presenting peptides derived from extracellular proteins, such as those from bacteria, viruses, or other pathogens encountered outside the cell. This pathway is mainly carried out by professional antigen-presenting cells (APCs), including dendritic cells, macrophages, and B cells, and engages CD4+ helper T cells immunopaedia.org.zaimmunology.orgwikipedia.orgallergolyon.fr.

The process begins with the uptake of extracellular antigens by APCs through endocytosis or phagocytosis immunopaedia.org.zawikipedia.orgallergolyon.frwikipedia.org. These internalized antigens are then trafficked into endosomal compartments, which mature into phagolysosomes immunopaedia.org.zawikipedia.orgallergolyon.frwikipedia.org. Within these acidic compartments, lysosomal proteases, such as cathepsin S and cathepsin L, degrade the internalized proteins into peptide fragments immunopaedia.org.zanih.govimmunology.orgwikipedia.orgwikipedia.org.

Concurrently, MHC Class II molecules are synthesized in the ER and assembled with an invariant chain (Ii) immunopaedia.org.zanih.govfrontiersin.orgwikipedia.orgwikipedia.org. The invariant chain serves a dual purpose: it blocks the peptide-binding groove of the MHC Class II molecule, preventing premature binding of endogenous peptides, and it facilitates the transport of the MHC Class II-Ii complex from the ER through the Golgi apparatus to the endolysosomal compartments immunopaedia.org.zanih.govfrontiersin.orgwikipedia.orgwikipedia.org.

Once in the endosomes, the invariant chain is proteolytically cleaved by cathepsins, leaving a small fragment called the Class II-associated invariant chain peptide (CLIP) bound to the MHC Class II groove immunopaedia.org.zafrontiersin.orgimmunology.orgwikipedia.orgwikipedia.org. CLIP acts as a placeholder peptide. The exchange of CLIP for antigenic peptides derived from the degraded extracellular proteins is facilitated by the non-classical MHC Class II molecule, HLA-DM immunopaedia.org.zaimmunology.orgwikipedia.orgwikipedia.org. HLA-DM acts as a peptide exchanger, removing CLIP and stabilizing the MHC Class II molecule while allowing high-affinity antigenic peptides to bind immunopaedia.org.zaimmunology.orgwikipedia.orgwikipedia.org. In some cases, HLA-DO can also influence this process immunopaedia.org.za. The fully loaded MHC Class II-peptide complexes are then transported via vesicular transport to the cell surface, where they are presented to CD4+ T cells immunopaedia.org.zawikipedia.orgallergolyon.frwikipedia.org.

Table 3: Peptide Characteristics in MHC Presentation

| MHC Class | Typical Peptide Length | Binding Groove Characteristic | Primary Recognition by |

| MHC Class I | 8–11 amino acids | Closed at both ends | CD8+ T cells |

| MHC Class II | Variable (13–25 amino acids, often with a core 9mer and flanking residues) | Open at both ends | CD4+ T cells |

Compound List

Major Histocompatibility Complex (MHC)

MHC Class I

MHC Class II

β2-microglobulin (β2m)

Proteasome

Ubiquitin

Transporter Associated with Antigen Processing (TAP)

TAP1

TAP2

Peptide Loading Complex (PLC)

Tapasin

ERp57

Calreticulin

Calnexin

Protein Disulfide Isomerase (PDI)

Invariant Chain (Ii)

Class II-associated invariant chain peptide (CLIP)

HLA-DM

HLA-DO

CD8+ T cells

CD4+ T cells

Cytotoxic T lymphocytes (CTLs)

Helper T cells

Antigen-Presenting Cells (APCs)

Dendritic Cells (DCs)

Macrophage

B cells

Cathepsin S

Cathepsin L

Human Leukocyte Antigen (HLA)

Structural Determinants of Mhc Peptide Binding

Architecture of MHC-Peptide Binding Grooves

The peptide-binding cleft of MHC Class I molecules is formed by the α1 and α2 domains of the heavy chain. um.esresearchgate.netfz-juelich.de A defining characteristic of this cleft is that it is closed at both ends. um.esnih.govnih.gov This closed conformation is created by conserved tyrosine residues that flank the groove, effectively acting as walls. nih.gov This structural constraint imposes a strict limitation on the length of the peptides that can be accommodated, typically restricting them to 8-10 amino acids. um.esnih.govyoutube.com Peptides that are slightly longer, such as 9-10 amino acids, can sometimes bind but must bulge in the middle to fit within the confined space. cmu.edu The groove itself contains six distinct binding pockets, designated A through F, which accommodate the side chains of the peptide residues. researchgate.netnih.govresearchgate.net

Table 1: Key Characteristics of MHC Class I Peptide-Binding Cleft

| Feature | Description |

|---|---|

| Component Chains | α1 and α2 domains of the heavy chain um.esresearchgate.netfz-juelich.de |

| Groove Ends | Closed at both N- and C-termini um.esnih.govnih.gov |

| Peptide Length | Typically 8-10 amino acids um.esnih.govyoutube.com |

| Binding Pockets | Six pockets (A-F) researchgate.netnih.govresearchgate.net |

In contrast to Class I, the peptide-binding groove of MHC Class II molecules is formed by the α1 domain of the α-chain and the β1 domain of the β-chain. researchgate.netresearchgate.netwikipedia.org The most significant architectural difference is that the groove is open at both ends. nih.govwikipedia.orgnih.gov This open-ended structure allows MHC Class II molecules to bind a more diverse and generally longer repertoire of peptides, typically ranging from 13 to 25 amino acids in length. frontiersin.orgresearchgate.netnih.gov The bound peptides extend beyond the ends of the groove. researchgate.net The MHC Class II groove contains three or four major binding pockets that accommodate the primary anchor residues of the peptide. researchgate.netresearchgate.netnih.gov

Table 2: Key Characteristics of MHC Class II Peptide-Binding Groove

| Feature | Description |

|---|---|

| Component Chains | α1 domain of the α-chain and β1 domain of the β-chain researchgate.netresearchgate.netwikipedia.org |

| Groove Ends | Open at both N- and C-termini nih.govwikipedia.orgnih.gov |

| Peptide Length | Typically 13-25 amino acids frontiersin.orgresearchgate.netnih.gov |

| Binding Pockets | Three or four major pockets researchgate.netresearchgate.netnih.gov |

Key Peptide Anchor Residues and Binding Pockets

The stability of the MHC-peptide complex is heavily reliant on the interaction of specific amino acid side chains from the peptide, known as anchor residues, with corresponding pockets within the MHC binding groove. researchgate.netresearchgate.net

Anchor residues are specific amino acids within the peptide sequence that fit into the binding pockets of the MHC groove, securing the peptide in place. youtube.comyoutube.com The amino acid composition of these pockets is highly polymorphic among different MHC alleles, which in turn determines the specificity of peptide binding. researchgate.netnih.gov For MHC Class I molecules, the primary anchor residues are typically located at position 2 (P2) and the C-terminus (PΩ) of the peptide, which bind to the B and F pockets, respectively. researchgate.netnih.gov The specificity of these pockets is a major determinant of which peptides will bind to a particular MHC Class I allotype. nih.gov

MHC Class II molecules also rely on anchor residues, which are accommodated by three or four major pockets within the open groove. researchgate.netresearchgate.netnih.gov However, the binding motifs for MHC Class II are generally more degenerate, and some peptides can bind to multiple MHC Class II molecules. nih.gov The polymorphism in MHC Class II molecules is also concentrated in the peptide-binding cleft, influencing peptide selection. nih.govfrontiersin.org

The interactions at the N- and C-termini of the peptide are crucial for binding, particularly in the case of MHC Class I molecules. The closed nature of the Class I binding groove means that the free amino and carboxyl termini of the peptide form a network of hydrogen bonds with conserved residues at the ends of the cleft. um.es This interaction with the peptide backbone contributes to the stability of the complex and is a key reason for the strict length constraint on peptides binding to Class I molecules. cmu.edu

For MHC Class II molecules, because the groove is open, the peptide termini extend beyond the binding cleft. researchgate.net While interactions with the peptide backbone still occur along the length of the groove, the termini themselves are not as constrained as in Class I. researchgate.net The length of the peptide can, however, influence binding affinity for MHC Class II molecules. nih.gov

Conformational Dynamics and Plasticity of MHC-Peptide Complexes

The interaction between MHC molecules and peptides is not a simple rigid-body docking. Instead, it involves considerable conformational dynamics and plasticity in both the MHC molecule and the peptide. nih.govfrontiersin.org Peptide-free MHC molecules are generally unstable and more flexible than their peptide-bound counterparts. nih.govfrontiersin.org This inherent plasticity is thought to be an intrinsic property encoded by the protein sequence. nih.gov

The binding of a peptide stabilizes the MHC molecule, often through an induced-fit mechanism where the binding groove conforms to the shape of the peptide. nih.gov The conformational dynamics of the MHC-peptide complex can be influenced by the specific peptide sequence. nih.govnih.gov Even single amino acid substitutions in the peptide can lead to significant differences in the stability of the complex. nih.gov

Chaperone proteins, such as tapasin for MHC Class I, play a role in modulating the conformation of the MHC molecule to facilitate the selection of high-affinity peptides. frontiersin.orgresearchgate.net Tapasin can stabilize an open conformation of the binding groove, promoting the exchange of low-affinity peptides for those that form a more stable complex. frontiersin.org This process of peptide editing highlights the dynamic nature of MHC-peptide interactions. frontiersin.org Similarly, for MHC Class II, the chaperone HLA-DM facilitates the exchange of the CLIP peptide for antigenic peptides. frontiersin.org The flexibility of the MHC-peptide complex is not only crucial for peptide loading but also for the subsequent recognition by T-cell receptors. nih.govnih.gov

Peptide Conformational Changes Upon Binding

Upon binding to the MHC groove, peptides undergo substantial conformational changes from their likely unstructured state in solution to a more rigid, extended conformation. This induced fit is a key determinant of binding specificity and stability.

For MHC class I molecules, the binding groove is closed at both ends, typically accommodating peptides of 8-10 amino acids in length. frontiersin.orgyoutube.com The bound peptide adopts a characteristic arched or "bulged" conformation, with the N- and C-termini anchored in specific pockets (A and F pockets, respectively) of the MHC groove. nih.govnih.gov The central portion of the peptide often bulges outwards, away from the floor of the groove, making it accessible for T-cell receptor (TCR) recognition. researchgate.net Peptides longer than the canonical 8-10 residues can be accommodated by adopting a more pronounced kink or bulge in their backbone. frontiersin.orgnih.gov The precise conformation is dictated by the amino acid sequence of the peptide and the specific MHC allele, with anchor residues at defined positions playing a critical role in securing the peptide within the groove. nih.gov

In contrast, the MHC class II peptide-binding groove is open at both ends, allowing it to bind a more heterogeneous pool of peptides, typically 13-25 amino acids long. frontiersin.orgyoutube.com Peptides bind to MHC class II molecules in a relatively extended, flatter conformation, resembling a polyproline type II helix. nih.gov The peptide is held in place by a series of hydrogen bonds between the peptide backbone and conserved residues along the MHC groove, as well as by the interaction of peptide side chains with polymorphic pockets within the groove. researchgate.netnih.gov While the core 9-amino acid binding motif is relatively constrained, the flanking regions of the peptide can extend out of the groove. frontiersin.org Recent studies have also revealed that for some MHC class II alleles, peptides can bind in a reverse orientation (C-terminus to N-terminus). frontiersin.org

Table 1: Comparison of Peptide Conformations in MHC Class I and Class II Binding

| Feature | MHC Class I | MHC Class II |

|---|---|---|

| Peptide Length | Typically 8-10 amino acids | Typically 13-25 amino acids |

| Groove Structure | Closed at both ends | Open at both ends |

| Overall Conformation | Bulged or arched | Extended, relatively flat (polyproline type II helix) |

| Anchoring | N- and C-termini are primary anchors | Core 9-amino acid motif with flanking regions extending out |

| Flexibility | Central residues bulge out, providing flexibility | Flanking regions exhibit flexibility |

| Binding Orientation | N-terminus to C-terminus | Primarily N-terminus to C-terminus, but reverse binding possible for some alleles |

MHC Conformational Plasticity and Peptide Editing

MHC molecules are not rigid platforms but possess significant conformational plasticity, which is essential for the process of "peptide editing". This quality control mechanism ensures that only peptides that form stable complexes are ultimately presented on the cell surface. This process is facilitated by specialized chaperone molecules.

For MHC class I , the chaperone tapasin plays a crucial role in peptide editing within the peptide-loading complex (PLC). frontiersin.orgsoton.ac.uk Tapasin stabilizes peptide-receptive MHC class I molecules and facilitates the exchange of low-affinity peptides for high-affinity ones. nih.govresearchgate.net Molecular dynamics simulations and structural studies suggest that tapasin binding induces a widening of the peptide-binding groove, particularly around the F pocket, which encourages the dissociation of weakly bound peptides. nih.govresearchgate.net This "open" conformation is more receptive to binding new peptides. acs.org The ability of a high-affinity peptide to overcome the force exerted by tapasin and induce a "closed" conformation of the MHC groove is a key step in the selection process. researchgate.net The degree of MHC class I plasticity and its dependence on tapasin can vary between different MHC alleles. bohrium.comfrontiersin.org For instance, alleles like HLA-B44:02 are highly dependent on tapasin, whereas HLA-B44:05 is less so, a difference that has been linked to variations in their conformational flexibility. acs.org

In the MHC class II pathway, HLA-DM (or H-2M in mice) acts as the peptide editor. nih.govembopress.org HLA-DM catalyzes the release of the class II-associated invariant chain peptide (CLIP) and facilitates the binding of antigenic peptides. frontiersin.org It also mediates the exchange of low-stability peptides for those that form more durable complexes. embopress.orgdavidson.edu HLA-DM interacts with the MHC class II molecule, particularly around the P1 pocket, and induces conformational changes that destabilize the bound peptide. frontiersin.orgnih.gov This interaction is thought to promote an "open" and peptide-receptive conformation of the MHC class II molecule. nih.gov The susceptibility of a peptide-MHC II complex to HLA-DM-mediated editing is inversely correlated with its kinetic stability; complexes with suboptimal peptide anchors are more readily dissociated. embopress.org The binding of a high-affinity peptide induces a compact, stable conformation in the MHC class II molecule that is resistant to HLA-DM, allowing the complex to be transported to the cell surface. nih.gov

Role of Intermediate States in Peptide Presentation

The process of peptide selection and loading involves transient, intermediate conformational states of the MHC molecule that are often difficult to capture experimentally. nih.gov These intermediates are crucial for the function of peptide editors and for the efficient sampling of the available peptide pool.

Molecular dynamics studies have suggested that peptide-free or weakly-bound MHC class I molecules fluctuate rapidly between different conformations. nih.gov These transient states, which may feature a more open and flexible binding groove, are likely the substrates recognized by chaperones like tapasin and its homolog TAPBPR. nih.govbohrium.com X-ray crystallography of MHC class I molecules loaded with very long peptides has revealed unusual, open-ended groove conformations, which may represent such transient substates explored during peptide editing. nih.gov These structures show significant conformational heterogeneity, particularly at the N-terminus of the groove. nih.gov The stabilization of these peptide-receptive intermediate conformations by the peptide-loading complex is thought to be a key mechanistic feature of peptide editing. nih.govacs.org

For MHC class II , peptide-free molecules are inherently unstable and tend to aggregate. frontiersin.org HLA-DM stabilizes empty MHC class II molecules in a peptide-receptive state, which can be considered a stable intermediate in the peptide loading pathway. nih.govnih.gov This empty MHC-DM complex can rapidly bind new peptides. nih.gov The interaction between HLA-DM and MHC class II is dependent on the occupancy of the peptide binding groove, with evidence suggesting that partial dissociation of the N-terminus of a bound peptide is required for HLA-DM to engage. nih.gov The cycle of HLA-DM binding and release, leading to the sampling of different peptides, is a dynamic process involving multiple intermediate states until a high-affinity peptide binds and stabilizes the complex, causing HLA-DM to dissociate. nih.gov

Table 2: Key Molecules in MHC Peptide Editing and their Proposed Mechanisms

| Editor Molecule | MHC Class | Function | Proposed Mechanism of Action |

|---|---|---|---|

| Tapasin | Class I | Facilitates loading of high-affinity peptides; part of the Peptide-Loading Complex (PLC). frontiersin.orgnih.gov | Induces a wider, more "open" conformation of the MHC I groove, accelerating the dissociation of low-affinity peptides. nih.govresearchgate.net |

| TAPBPR | Class I | Tapasin homolog that functions independently of the PLC. nih.gov | Senses the MHC I loading status and optimizes the peptide repertoire by exploiting MHC I plasticity. soton.ac.ukbohrium.com |

| HLA-DM | Class II | Catalyzes the release of CLIP and edits the peptide repertoire for higher stability complexes. nih.govfrontiersin.org | Interacts near the P1 pocket, inducing conformational changes that create a peptide-receptive state and destabilize weakly bound peptides. frontiersin.orgnih.gov |

Computational and Experimental Methodologies for Mhc Peptide Research

Experimental Approaches for MHC-Peptide Binding Analysis

Experimental methods are crucial for directly measuring the interaction between peptides and MHC molecules and for identifying the peptides that are naturally presented by cells. These techniques provide the foundational data that fuels our understanding and predictive modeling of immune recognition.

Binding affinity (BA) assays are designed to quantify the strength of the interaction between a specific peptide and a purified MHC molecule. creative-biolabs.com These in vitro assays are a cornerstone of MHC-peptide research, providing a direct measure of binding stability, which is a critical determinant of a peptide's potential to elicit a T-cell response. creativebiomart.net

A common method is the competitive binding assay, where a peptide of interest competes with a labeled probe peptide (often radiolabeled) known to bind with high affinity to a specific MHC allele. researchgate.netnih.gov The concentration of the test peptide required to inhibit 50% of the probe peptide's binding (the IC50 value) is determined. Lower IC50 values indicate higher binding affinity. nih.gov These assays typically involve the purification of MHC molecules, incubation with the peptides, and subsequent measurement of the bound probe. researchgate.net

Other techniques used to analyze these interactions in real-time include Surface Plasmon Resonance (SPR). creative-proteomics.com The stability of the peptide-MHC complex, not just the initial binding affinity, is also considered a key predictor of immunogenicity. nih.gov Assays have been developed to measure the dissociation of peptide-MHC complexes over time, providing insights into the stability of the interaction. nih.gov

| Assay Type | Principle | Key Output | Reference |

|---|---|---|---|

| Competitive Binding Assay | Measures the ability of a test peptide to compete with a labeled probe peptide for binding to a specific MHC molecule. | IC50 value (concentration for 50% inhibition). | researchgate.netnih.gov |

| Surface Plasmon Resonance (SPR) | Real-time analysis of the binding and dissociation of a peptide to an immobilized MHC molecule. | Association and dissociation rate constants (ka, kd), affinity constant (KD). | creative-proteomics.com |

| MHC-Peptide Stability Assay | Measures the rate of dissociation of a peptide from the MHC molecule over time. | Half-life (t1/2) of the complex. | nih.gov |

To identify the peptides that are naturally processed and presented by cells, researchers use a technique involving the elution of ligands from MHC molecules followed by their identification using mass spectrometry (MS). researchgate.net This approach, often referred to as immunopeptidomics, provides a snapshot of the peptides presented by a specific cell type or tissue. nih.gov

The process begins with the isolation of MHC-peptide complexes from cell lysates. acs.orgbiorxiv.org The bound peptides are then dissociated from the MHC molecules, typically through acid denaturation. creative-biolabs.com This pool of eluted ligands is then separated using high-performance liquid chromatography (HPLC), a technique that separates peptides based on their physicochemical properties, such as hydrophobicity. creative-biolabs.comnih.gov The separated peptides are then introduced into a mass spectrometer, which measures the mass-to-charge ratio of the ionized peptides. creative-biolabs.com Through tandem mass spectrometry (MS/MS), the peptides are fragmented, and the resulting fragmentation pattern is used to determine their amino acid sequence. nih.gov This powerful combination of liquid chromatography and mass spectrometry (LC-MS) allows for the identification of thousands of unique MHC-bound peptides from a single sample. researchgate.netcreative-biolabs.com

A critical step in the analysis of naturally presented MHC peptides is their purification from the complex cellular environment. springernature.com Immunoaffinity chromatography is the most widely used and successful method for this purpose. creative-biolabs.comnih.gov This technique utilizes monoclonal antibodies that specifically recognize and bind to MHC molecules. nih.gov

In this procedure, antibodies, such as the W6/32 antibody which recognizes a conformational epitope on HLA class I molecules, are immobilized on a solid support matrix, like Sepharose beads, creating an affinity column. nih.govcreative-biolabs.com A lysate prepared from cells or tissues is then passed through this column. The MHC-peptide complexes are captured by the antibodies, while other cellular components are washed away. springernature.comnih.gov Subsequently, the bound MHC-peptide complexes are eluted from the column, often by using a low pH buffer, which disrupts the antibody-MHC interaction. springernature.comnih.gov This highly specific purification step is essential for enriching MHC-peptide complexes and enabling the subsequent identification of the bound peptides by mass spectrometry. nih.govspringernature.com

Immunoinformatics and Data Visualization Tools for MHC Binding Specificities

Immunoinformatics provides essential tools for the analysis and visualization of complex data related to MHC-peptide interactions, which is critical for interpreting the binding specificities of different MHC molecules. nih.govbohrium.com Given the vast diversity of MHC alleles and the peptides they can present, visualization tools are indispensable for understanding binding motifs and comparing specificities across different alleles. uu.nlresearchgate.net

One prominent tool is the MHC Motif Viewer , a web server that displays the binding motifs for MHC class I and class II proteins for a variety of species, including humans, chimpanzees, rhesus monkeys, mice, and swine. uu.nlresearchgate.net The binding motif for each MHC molecule is predicted using state-of-the-art pan-specific methods and is visualized as a sequence logo. uu.nl This format allows for a clear interpretation of anchor positions and the preferred amino acids at those positions within the peptide. uu.nl

Another powerful resource is the MHC Motif Atlas , a database that enables the visualization, analysis, and comparison of binding specificities for thousands of class I and class II MHC molecules. elixir-europe.orgmhcmotifatlas.orgoup.com This tool provides visualizations of:

Binding motifs, including instances of multiple specificities for a single allele. oup.com

Peptide length distributions. oup.com

Motifs of phosphorylated ligands. oup.com

Direct links to the underlying experimental data. oup.com

These visualization tools complement machine learning-based prediction models, which can sometimes act as "black boxes." oup.com By providing an intuitive graphical representation of MHC binding properties, researchers can better understand why a particular peptide is predicted to be a good or poor binder for a given MHC allele. oup.com Other tools like MHCpLogics and MHCcluster use unsupervised machine learning for the visualization and cluster analysis of large immunopeptidome datasets, often representing the data as heat maps or graphical trees to highlight relationships between different MHC allotypes and their bound peptides. oup.com

Table 4: Immunoinformatics and Data Visualization Tools

| Tool | Function | Key Features |

|---|---|---|

| MHC Motif Viewer | Displays predicted binding motifs for MHC class I and class II molecules. uu.nlresearchgate.net | Sequence logo visualization, highlights anchor positions and amino acid preferences. uu.nl |

| MHC Motif Atlas | Visualizes and compares binding specificities for thousands of MHC alleles. elixir-europe.orgmhcmotifatlas.org | Binding motifs, peptide length distributions, motifs of phosphorylated ligands, links to raw data. oup.com |

| MHCpLogics | Interactive machine learning-based tool for unsupervised data visualization and cluster analysis of immunopeptidomes. oup.com | Utilizes MDS, PCA, kPCA, and t-SNE for dimensionality reduction and visualization. oup.com |

| MHCcluster | Performs cluster analysis of MHC peptides based on predicted binding specificities. oup.com | Generates heat maps and tree-based visualizations. oup.com |

Advanced Concepts in Immunopeptidomics and Peptide Presentation

Immunopeptidome Characterization and Analysis

Immunopeptidomics, a specialized area within proteomics, focuses on the comprehensive study of the peptide repertoire presented by major histocompatibility complex (MHC) molecules, also known as the immunopeptidome. thermofisher.combiocompare.com This field is crucial for understanding the intricacies of the adaptive immune system, particularly how T cells recognize and respond to antigens derived from both endogenous and exogenous proteins. thermofisher.com The characterization and analysis of these MHC-bound peptides are instrumental in advancing various fields, including the development of personalized cancer immunotherapies, vaccines, and a deeper understanding of autoimmune diseases. biocompare.comnih.gov The primary analytical technique underpinning immunopeptidomics is mass spectrometry, which allows for the direct identification and quantification of the peptides presented on the cell surface. thermofisher.comnih.gov

Mass spectrometry (MS) has become the gold-standard and most powerful tool for the large-scale identification and sequencing of MHC-associated peptides. biocompare.comnih.gov The general workflow begins with the immunoaffinity purification of MHC-peptide complexes from cell or tissue lysates using MHC-specific antibodies. monash.eduthermofisher.com Following purification, the bound peptides are eluted, typically through acid denaturation, and then subjected to analysis by nano-ultra-performance liquid chromatography coupled to high-resolution tandem mass spectrometry (nUPLC–MS/MS). monash.edunih.gov This methodology enables the identification of thousands of unique MHC-bound peptides in a single experiment. nih.govmonash.edu

MS-based immunopeptidomics employs two main strategies: discovery and targeted approaches. thermofisher.com

Discovery Immunopeptidomics : This unbiased approach aims to comprehensively identify the entire repertoire of peptides presented by MHC molecules. thermofisher.com Data-Dependent Acquisition (DDA) has traditionally been a widely used method for this purpose. nih.gov

Targeted Immunopeptidomics : This method is used for the precise and sensitive quantification of specific, predefined peptide antigens. thermofisher.com Techniques like Selected/Multiple Reaction Monitoring (S/MRM) and Parallel Reaction Monitoring (PRM) offer high specificity, reproducibility, and a wide dynamic range for measuring peptide abundance. nih.gov These targeted approaches are particularly valuable for validating the presence and quantifying the levels of known tumor-associated antigens or viral epitopes. nih.govthermofisher.com

The combination of these MS-based techniques provides a comprehensive view of the immunopeptidome, revealing the landscape of antigens presented by cells in various physiological and pathological states. springernature.com

| Approach | Primary Goal | Common Techniques | Key Advantages |

|---|---|---|---|

| Discovery | Comprehensive, unbiased identification of the entire immunopeptidome. thermofisher.com | Data-Dependent Acquisition (DDA), Data-Independent Acquisition (DIA). nih.gov | Enables the discovery of novel and unexpected peptide antigens. thermofisher.com |

| Targeted | Precise and sensitive quantification of known, specific peptides. thermofisher.com | Selected/Multiple Reaction Monitoring (S/MRM), Parallel Reaction Monitoring (PRM). nih.gov | High specificity, reproducibility, and quantitative accuracy over a wide dynamic range. nih.gov |

Despite its power, MS-based immunopeptidomics faces several significant technical and computational challenges:

Low Abundance of Peptides : MHC-associated peptides are present in very small quantities on the cell surface, often requiring large amounts of starting material (cells or tissue) to achieve sufficient detection. biocompare.comthermofisher.combiognosys.com The low copy number of any single peptide species makes their detection and characterization difficult. biognosys.com

High Diversity of the Immunopeptidome : The immunopeptidome is a complex mixture of thousands of different peptide sequences, spanning a wide dynamic range of abundances. biognosys.com

Non-tryptic Nature of Peptides : Unlike standard proteomics workflows that use enzymes like trypsin to generate predictable peptides, MHC ligands are the result of natural intracellular processing. This results in peptides with varied lengths and lacking a specific cleavage motif at the C-terminus, which complicates database searching. thermofisher.com

Data Analysis Complexity : The vast and heterogeneous search space for identifying non-canonical peptides, such as those arising from somatic mutations or proteasome splicing, requires specialized and robust computational tools to avoid high false discovery rates (FDR). bmj.comaacrjournals.org Standard proteomics software may not be optimized for the unique characteristics of immunopeptides. nih.gov

Sample Requirements : Historically, the large amount of tissue needed for comprehensive immunopeptidome analysis has been a barrier, especially in clinical settings where only small biopsies may be available. biocompare.combruker.com

Recent advancements in MS instrumentation and methodologies are overcoming many of the challenges in immunopeptidomics:

Increased Sensitivity : Newer generations of mass spectrometers, such as the Orbitrap Astral and timsTOF platforms, offer significantly enhanced sensitivity and resolution. biocompare.comaacrjournals.org This allows for the identification of low-abundance peptides from smaller sample sizes, a critical step towards clinical applicability. bruker.comaacrjournals.org

Data-Independent Acquisition (DIA) : DIA, or Hyper Reaction Monitoring, has emerged as a powerful alternative to DDA. biognosys.com In DIA, all precursor ions within a selected mass range are fragmented, providing a more comprehensive dataset of the immunopeptidome. nih.gov This approach, combined with the generation of peptide reference spectral libraries, improves the reproducibility and depth of immunopeptide characterization. biognosys.comnih.gov

Trapped Ion Mobility Spectrometry (TIMS) : The integration of TIMS with time-of-flight (TOF) mass spectrometry adds a fourth dimension of separation based on the peptide's collisional cross-section. biocompare.com This "4D proteomics" approach enhances peak capacity and allows for the separation of peptides with very similar mass-to-charge ratios, improving the accuracy of identification. biocompare.comsepscience.com

Electron-Transfer/Higher-Energy Collision Dissociation (EThcD) : This fragmentation method has been shown to be effective for sequencing MHC class I peptides, providing more complete fragmentation data for confident identification. researchgate.net

These technological innovations are enabling researchers to delve deeper into the immunopeptidome with greater sensitivity and accuracy, paving the way for new discoveries in immunology and immunotherapy. bmj.comsepscience.com

The limitations of traditional database searching, which can only identify peptides present in a predefined protein sequence database, have spurred the development of alternative computational approaches. nih.gov

De Novo Sequencing : This method deduces the amino acid sequence of a peptide directly from its tandem mass spectrum without relying on a reference database. biocompare.comnih.gov This is particularly crucial in immunopeptidomics for identifying novel or non-canonical peptides that arise from sources like somatic mutations (neoantigens), gene fusions, or proteasome-catalyzed peptide splicing. nih.govoup.com While powerful, controlling the false discovery rate in de novo sequencing remains a challenge. bmj.com

Artificial Intelligence (AI) and Machine Learning : AI and machine learning are revolutionizing the analysis of complex immunopeptidomics data. nih.govnih.gov

Deep Learning for De Novo Sequencing : Deep learning algorithms, trained on vast datasets of peptide fragmentation spectra, have significantly improved the speed and accuracy of de novo sequencing. bruker.comnih.gov For instance, the PaSER™ Novor algorithm, trained on over 1.7 million PASEF data points, allows for real-time de novo sequencing as the data is being acquired. bruker.com Tools like DeepNovo and Casanovo also leverage AI to infer peptide sequences directly from spectra. researchgate.netresearchgate.net

AI-driven Data Analysis : AI models are being integrated into various stages of the immunopeptidomics workflow. researchgate.net They can predict tandem mass spectra and retention times from peptide sequences, enabling the creation of virtual spectral libraries for more robust DIA data analysis. researchgate.netresearchgate.net AI tools can also rescore peptide-spectrum matches (PSMs) to improve confidence and reduce false positives. researchgate.net

Immunogenicity Prediction : Beyond identification, AI algorithms like NetMHCpan and DeepSelf are used to predict the binding affinity of peptides to specific HLA alleles and to prioritize candidates based on their potential to elicit a T-cell response. researchgate.netyoutube.com

| Tool Category | Example Tools | Function |

|---|---|---|

| De Novo Sequencing | DeepNovo, PaSER™ Novor, Casanovo. bruker.comresearchgate.netresearchgate.net | Infers peptide sequences directly from MS/MS spectra without a database. biocompare.com |

| Spectral Prediction | Prosit, AlphaPeptDeep. researchgate.netresearchgate.net | Predicts MS/MS spectra and retention times to create virtual spectral libraries. researchgate.net |

| PSM Rescoring | MSBooster, MS²Rescore. researchgate.net | Improves the confidence of peptide-spectrum matches to reduce false positives. researchgate.net |

| Immunogenicity Prediction | NetMHCpan, DeepSelf. researchgate.netyoutube.com | Predicts peptide-MHC binding and T-cell recognition potential to prioritize candidates. researchgate.net |

Mass Spectrometry for Immunopeptide Identification and Quantification

Sources of MHC Class I Ligands

The peptides presented by MHC class I molecules are primarily derived from the degradation of intracellular proteins. nih.gov This process allows the immune system, specifically cytotoxic CD8+ T cells, to survey the internal protein landscape of a cell for signs of viral infection or malignant transformation. nih.govmdpi.com The ubiquitin-proteasome system is the main pathway responsible for generating the majority of these peptide ligands. nih.govresearchgate.net Initially, it was believed that these peptides arose from the routine turnover of mature, functional proteins. nih.gov However, this model could not fully explain the rapid presentation of viral antigens from stable proteins shortly after infection. nih.govbiologists.com This led to the development of alternative hypotheses regarding the primary sources of MHC class I peptides.

The "Defective Ribosomal Products" (DRiPs) hypothesis, proposed in 1996, posits that a significant source of MHC class I peptides comes from newly synthesized proteins that are rapidly degraded due to errors in their production. nih.govresearchgate.net These DRiPs are not mature, functional proteins but rather polypeptides that are misfolded, prematurely terminated, or contain errors from translation. nih.govresearchgate.net

Key characteristics and evidence for DRiPs as a major antigen source include:

Rapid Degradation : DRiPs are targeted for immediate degradation by the ubiquitin-proteasome system, often with a half-life of just a few minutes. nih.govplos.org This rapid turnover provides a continuous and immediate supply of peptides for MHC class I loading. nih.gov This explains how peptides from stable viral proteins can be presented very quickly after infection, allowing for swift immune surveillance. biologists.comnih.gov

Source of Errors : DRiPs can result from various imperfections inherent in protein synthesis and folding, such as premature termination of translation, misincorporation of amino acids, or protein misfolding. nih.govnih.gov

Experimental Evidence : Studies using protein synthesis inhibitors have shown that the presentation of new peptide-MHC complexes ceases rapidly, even when a large pool of mature antigen is still present in the cell. nih.gov This suggests that the primary source is newly synthesized, short-lived proteins rather than the bulk pool of stable proteins. nih.gov Additionally, experiments using puromycin, which induces premature translation termination, have demonstrated that the resulting truncated polypeptides are rapidly degraded and can serve as a source for MHC class I presentation. plos.org

Increased Production under Stress : Cellular stress conditions, such as those induced by viral infection or nutrient starvation, can enhance the production of DRiPs, thereby increasing MHC class I antigen presentation. nih.govfrontiersin.org

While the DRiP hypothesis is widely supported, it is now understood that antigenic peptides can be generated from the entire proteome, including both short-lived DRiPs and the turnover of mature, stable proteins (often referred to as "retirees"). nih.govfrontiersin.org The rate of a protein's degradation is a key factor, with rapidly degraded proteins, whether they are DRiPs or intrinsically unstable mature proteins, being a major source of antigenic peptides. oup.comnih.gov The contribution of each source may vary depending on the specific protein and the physiological state of the cell. nih.govfrontiersin.org

Non-Conventional Translation Mechanisms

The established model of antigen processing primarily sources peptides from proteins synthesized via canonical translation of known open reading frames (ORFs). However, the immunopeptidome is more diverse than previously understood, with a significant fraction of MHC class I-bound peptides originating from non-conventional translation mechanisms. nih.gov These peptides, often termed "cryptic peptides," are derived from polypeptide precursors that serve no other apparent function in the cell but are nonetheless presented for immune surveillance. nih.govresearchgate.net Their generation is intimately linked to the process of protein synthesis, with evidence suggesting that the ribosomes involved in producing these antigenic precursors may differ from those engaged in conventional translation. nih.gov

Several non-conventional translational events contribute to this cryptic peptide pool:

Alternate Reading Frames: Ribosomes can initiate translation from reading frames that are out-of-frame relative to the primary, annotated ORF. This can produce entirely novel polypeptide sequences that can be processed and presented by MHC class I molecules. researchgate.net

Non-Canonical Initiation Codons: While AUG is the canonical start codon, translation can also initiate at non-AUG codons, such as CUG. researchgate.net This leads to the synthesis of proteins with different N-termini, expanding the potential pool of antigenic peptides. For instance, a CUG codon can be translated as leucine, initiating a novel protein sequence. researchgate.net

Defective Ribosomal Products (DRiPs): A substantial portion of newly synthesized proteins are misfolded or otherwise defective and are rapidly targeted for degradation. These DRiPs are a major source of antigenic peptides for the MHC class I pathway. nih.gov Precursors of cryptic peptides derived from non-conventional translation are, by definition, considered a form of DRiPs, destined for immediate entry into the antigen processing pathway. nih.gov

These mechanisms ensure that the immune system can survey a broader range of intracellular products than just those derived from stable, functional proteins. This allows for the detection of cellular stress, viral infection, or malignant transformation that might alter translational fidelity or activate cryptic promoters. nih.gov

| Mechanism | Description | Resulting Peptide Source |

| Alternate Reading Frame Translation | Ribosomes translate mRNA in a reading frame different from the primary ORF (e.g., RF1 or RF2 instead of RF0). researchgate.net | Novel polypeptide sequences. researchgate.net |

| Non-Canonical Initiation | Translation begins at a codon other than AUG, such as CUG. researchgate.net | Proteins with altered N-termini. researchgate.net |

| Defective Ribosomal Products (DRiPs) | Newly synthesized polypeptides that are misfolded or erroneous are rapidly degraded. nih.gov | A major source of peptides for MHC class I presentation, including those from non-conventional sources. nih.gov |

Peptide Editing and Proofreading in MHC Class I and II Pathways

The presentation of a stable and specific peptide repertoire is critical for mounting an effective T-cell response. Both MHC class I and class II pathways employ sophisticated editing and proofreading mechanisms to ensure that only the most suitable peptides are displayed on the cell surface. nih.gov This selection process, often referred to as "peptide editing" or "peptide proofreading," optimizes the immunopeptidome by favoring the binding of high-affinity peptides that form long-lasting pMHC complexes. nih.govfrontiersin.org

MHC Class I Pathway:

In the MHC class I pathway, peptide editing is orchestrated by the peptide-loading complex (PLC), a multi-protein machinery in the endoplasmic reticulum (ER). pnas.orgresearchgate.net After cytosolic peptides are transported into the ER by the Transporter associated with Antigen Processing (TAP), they are sampled and loaded onto MHC class I molecules. nih.gov The key components responsible for proofreading are the chaperones tapasin (Tsn) and the recently identified tapasin-homolog, TAP-binding protein-related (TAPBPR). nih.govcam.ac.uk

The functions of these chaperones include:

Stabilization of Empty MHC I: They preferentially bind to and stabilize MHC class I molecules that are either empty or loaded with low-affinity, unstable peptides. nih.gov

Peptide Exchange Catalysis: They accelerate the dissociation of low-affinity peptides, allowing for the sampling of the peptide pool and the subsequent binding of high-affinity epitopes. nih.gov

Selection of Stable Complexes: By interacting with structural elements of the MHC class I molecule near the peptide-binding groove, tapasin and TAPBPR select for peptides that confer high stability to the pMHC complex. nih.govcam.ac.uk This ensures that the complexes which ultimately travel to the cell surface are robust enough for T-cell interrogation. pnas.org

Recent research indicates that the PLC's editing module, which also includes components like ERp57 and calreticulin (B1178941), serves a dual role. researchgate.net It not only proofreads for optimal peptides but can also act as a limiter, affecting the presentation of both low- and high-affinity peptides, thereby shaping the final repertoire of displayed antigens. pnas.orgresearchgate.net

MHC Class II Pathway:

The peptide editing process for MHC class II molecules occurs in late endosomal/lysosomal compartments. Here, the non-polymorphic, class II-like molecule HLA-DM acts as the dedicated peptide editor. nih.gov Initially, the MHC class II peptide-binding groove is occupied by the Class II-associated invariant chain peptide (CLIP). The primary role of HLA-DM is to catalyze the removal of CLIP, making the groove accessible to other peptides derived from endocytosed proteins. nih.gov

The proofreading function of HLA-DM involves:

CLIP Removal: It facilitates the dissociation of CLIP from the MHC class II molecule. nih.gov

Stabilization of Empty MHC II: HLA-DM stabilizes the receptive, empty state of the MHC class II molecule. nih.gov

Selection of High-Affinity Binders: It catalyzes the exchange of peptides, favoring those with higher affinity and stability. Through this process, HLA-DM can promote the presentation of peptides with half-lives exceeding two days. nih.gov

By overseeing this selection process, HLA-DM ensures that the peptide repertoire presented to CD4+ T cells is composed of the most stable and representative epitopes from the extracellular environment. nih.govfrontiersin.org

| Pathway | Primary Editor(s) | Location | Key Functions |

| MHC Class I | Tapasin (Tsn), TAPBPR, Peptide-Loading Complex (PLC) nih.govpnas.org | Endoplasmic Reticulum (ER) nih.gov | Stabilize peptide-receptive MHC-I; Catalyze exchange of low-affinity for high-affinity peptides; Ensure stability of surface-expressed pMHC-I complexes. nih.gov |

| MHC Class II | HLA-DM nih.gov | Late Endosomes / Lysosomes nih.gov | Catalyze removal of CLIP; Stabilize empty MHC-II; Select for high-affinity peptides from endocytosed antigens. nih.gov |

T Cell Recognition of Mhc Peptide Complexes

T-Cell Receptor (TCR) Recognition of Peptide-MHC Ligands

TCRs are heterodimeric glycoproteins composed of an α chain and a β chain, each featuring variable (V) and constant (C) regions. The antigen-binding site of the TCR is primarily formed by three complementarity-determining regions (CDRs) on each chain (CDR1, CDR2, and CDR3), with CDR3 being the most variable due to somatic recombination unl.edunih.gov. These CDR loops are responsible for interacting with both the presented peptide and the MHC molecule itself unl.edunih.govnih.gov.

TCR-MHC-Peptide Interaction Topologies

The interaction between a TCR and a peptide-MHC (pMHC) complex is highly specific and involves a distinct spatial arrangement. Generally, TCRs engage the pMHC complex in a diagonal orientation, with the TCR's variable domains positioned over the peptide and the α-helices of the MHC molecule aai.orgresearchgate.net. Specifically, the TCR α-chain often interacts with the N-terminal portion of the pMHC complex, while the TCR β-chain interacts with the C-terminal portion aai.orgresearchgate.net. The germline-encoded CDR1 and CDR2 loops typically contact the conserved α-helices of the MHC molecule, forming the basis of MHC restriction, while the somatically rearranged CDR3 loops primarily interact with the presented peptide, dictating antigen specificity nih.govnih.govnih.gov. This conserved binding mode maximizes the interaction surface and ensures efficient recognition nih.gov. However, variations in TCR sequences, particularly in CDR3, can lead to unconventional topologies, which have been observed in autoimmune responses and may allow autoreactive T cells to escape thymic deletion researchgate.netnih.govnih.govemory.edu.

Affinity and Specificity in TCR-MHC-Peptide Interactions

The interaction between TCRs and pMHC complexes is characterized by a delicate balance of affinity and specificity, enabling T cells to detect minute amounts of foreign antigens while tolerating self unl.edunih.govnih.govpnas.org. TCRs typically exhibit relatively low affinities for their cognate pMHC ligands, with equilibrium dissociation constants (KD) often in the micromolar range nih.govnih.govpnas.orgresearchgate.netaai.org. This low affinity is thought to be crucial for allowing T cells to "scan" a diverse array of pMHC ligands efficiently and to maintain specificity unl.edunih.govnih.govpnas.org.

Dissociation Constants and Complex Longevity

The strength and duration of TCR-pMHC interactions are quantified by kinetic parameters such as the association rate (kon), dissociation rate (koff), and the resulting equilibrium dissociation constant (KD). While TCR-pMHC affinities are generally low, the kinetics of these interactions are highly specific and can significantly influence T-cell responsiveness nih.govnih.govaai.org. For instance, a TCR specific for the CMV pp65 peptide presented by HLA-A2 exhibited a KD of approximately 10-7 M, with a dissociation rate (koff) of 2.6 x 10-2 s-1, resulting in a half-time for dissociation of about 27 seconds nih.govresearchgate.net. Other studies have reported KD values in the micromolar range, such as 12.2 μM for the P14 TCR binding to gp33/Db aai.org, and 4.62 μM for a specific TCR variant (G50A) binding to A2/NY-ESO157–165 nih.gov. These kinetic parameters are critical for determining the duration of TCR-pMHC engagement and thus the signal transduction events leading to T-cell activation nih.govnih.govmdc-berlin.de.

Data Table 1: Kinetic Parameters of TCR-pMHC Interactions

| TCR Specificity / Ligand | KD (M) | kon (M-1 s-1) | koff (s-1) | Half-life (s) | Reference |

| CMV pp65/HLA-A2 | ~10-7 | 2.1 x 105 | 2.6 x 10-2 | ~27 | nih.govresearchgate.net |

| P14 TCR/gp33/Db | 1.22 x 10-5 (12.2 μM) | 1.33 x 105 | 1.35 | ~0.7 | aai.org |

| G50A TCR/A2/NY-ESO157–165 | 4.62 x 10-6 (4.62 μM) | 1.49 x 104 | 0.069 | ~10.0 | nih.gov |

Note: Half-life is calculated as ln(2) / koff.

Two-Step Binding Mechanism of TCR Recognition

A prominent model describing TCR-pMHC recognition is the "two-step" binding mechanism nih.govnih.govacs.orgdntb.gov.ua. This model posits that TCR binding to the pMHC complex occurs sequentially. Initially, the TCR makes contact with the MHC molecule, primarily through its germline-encoded CDR1 and CDR2 loops. This initial interaction is largely peptide-independent and may involve conformational selection or induced-fit adjustments unl.edunih.govacs.org. Following this initial MHC engagement, the TCR then forms stabilizing contacts with the presented peptide, mainly via its hypervariable CDR3 loops nih.govnih.govacs.org. This second step, which is peptide-dependent, imparts specificity and further stabilizes the complex nih.govnih.govacs.org. This mechanism allows T cells to efficiently scan a vast array of pMHC ligands and to discriminate between closely related peptides nih.govnih.govdntb.gov.ua. The transition state formed during this process can bury a significant amount of surface area, estimated to be between 1300–1500 Å2 acs.org.

Self vs. Non-Self Discrimination and T-Cell Selection

The immune system's ability to distinguish self from non-self is paramount to preventing autoimmunity and mounting effective responses against pathogens. This discrimination is largely established during T-cell development in the thymus through a process of selection nih.govnih.govnih.govkhanacademy.org.

Positive Selection: Immature T cells must be able to recognize self-MHC molecules presenting peptides. This process, known as positive selection, ensures MHC restriction, meaning that T cells will only recognize antigens presented by MHC molecules nih.govnih.govkhanacademy.org. T cells whose TCRs bind weakly to self-MHC complexes survive, while those that bind too strongly or not at all are eliminated.

Negative Selection: To prevent autoimmunity, T cells that react too strongly to self-MHC complexes presenting self-peptides are eliminated through negative selection nih.govnih.govnih.govkhanacademy.org. This process eliminates potentially harmful self-reactive T cells. The ideal scenario for a mature T cell is to recognize a foreign peptide presented by a self-MHC molecule.

Failure in these selection processes can lead to autoimmune diseases, where the immune system mistakenly attacks the body's own tissues nih.govnih.govnih.gov. The affinity and specificity of TCR-pMHC interactions play a critical role in both positive and negative selection, as well as in peripheral tolerance nih.govnih.govnih.gov.

Compound List:

Major Histocompatibility Complex (MHC)

T-Cell Receptor (TCR)

Peptide-MHC (pMHC)

CD4 co-receptor

CD8 co-receptor

Lck (Src tyrosine kinase)

Complementarity-Determining Regions (CDRs)

MHC class I

MHC class II

HLA-A2

Db

NY-ESO157–165

gp33

CMV pp65 peptide

HLA-A*0201-ILAKFLHWL

HLA-DR2b

MBP 1–11

HLA-DR2a

MBP 85–99

MBP 89–101

I-Au

I-Ak

VSV8

H-2Kb

Tax peptide

HLA-B8

HLA-DR4

H-2:Ld

MR1

5-OP-RU

CD1c

CD1a

CD1b

Monoacylglycerol

Lipid antigen

Applications and Future Directions in Mhc Binding Peptide Research

Integration of Multi-Omics Data for Comprehensive Understanding

A comprehensive understanding of MHC-peptide interactions necessitates the integration of data from multiple biological layers, often referred to as multi-omics. This approach allows researchers to move beyond single data types and capture the complex interplay of factors influencing antigen presentation creative-proteomics.comfrontiersin.org. By combining genomic, transcriptomic, proteomic, and mass spectrometry (MS)-derived data, a more complete picture of the immunopeptidome can be constructed. Genomics provides insights into MHC allele diversity and polymorphism, which are critical determinants of peptide binding specificity nih.govnih.gov. Transcriptomics offers information on the availability of protein antigens within a cell, influencing the pool of peptides that can be processed and presented nih.gov. Proteomics and, more specifically, MS-based techniques like eluted ligand (EL) analysis, are crucial for directly identifying peptides that are naturally bound to MHC molecules oup.comnih.gov. Integrating these EL datasets with binding affinity (BA) data has been shown to significantly boost the predictive performance of computational models oup.comnih.govfrontiersin.org. Furthermore, incorporating clinical data, such as patient genomic information and HLA allele genotypes, alongside bioinformatics predictions and experimental validation, is vital for identifying relevant neoantigens for personalized therapies frontiersin.org. This multi-faceted data integration strategy enhances the reliability and accuracy of identifying immunogenic peptides by providing a systems-level view of antigen processing and presentation pathways creative-proteomics.comfrontiersin.org.

Table 1: Multi-Omics Data Integration in MHC Peptide Research

| Data Type | Contribution to MHC Peptide Understanding |

| Genomics | Identification of MHC alleles, understanding MHC polymorphism and diversity. |

| Transcriptomics | Information on gene expression and protein abundance, influencing peptide availability. |

| Proteomics | Confirmation of protein expression, identification of peptides bound to MHC (Eluted Ligands - EL data). |

| Mass Spectrometry (MS) | Direct identification and quantification of naturally occurring MHC-bound peptides (EL data). |

| Binding Affinity (BA) Data | Quantitative measurement of the strength of peptide-MHC binding in vitro. |

| Clinical Data | Patient-specific information (e.g., HLA genotypes) for personalized immunotherapy and vaccine design. |

Challenges and Future Prospects in Prediction Accuracy and Throughput

The accurate and efficient prediction of MHC-binding peptides remains a central challenge in immunoinformatics, driven by the inherent complexity of the immune system and the vast diversity of MHC molecules oup.comnih.govresearchgate.net. While computational methods have advanced considerably, several obstacles persist, necessitating ongoing research and development.

Addressing Limitations in Experimental Data for Model Training

A primary limitation in developing robust MHC-peptide prediction models is the scarcity and cost associated with generating high-quality experimental data. Experimental validation of peptide binding is resource-intensive, time-consuming, and often limited in scope oup.comnih.gov. Despite the existence of thousands of human MHC alleles, experimental binding data is available for only a small fraction, creating a significant imbalance and bias in training datasets nih.gov. This limited availability can lead to models that perform poorly on less-studied MHC alleles or specific peptide features that are underrepresented in the training sets frontiersin.orgnih.gov. To overcome these data limitations, researchers are employing strategies such as transfer learning and semi-supervised learning, which allow models to leverage knowledge gained from data-rich alleles or related tasks oup.comnih.gov. The development of pan-specific methods, capable of predicting binding across multiple MHC alleles using generalized sequence representations, also helps to maximize the utility of available data oup.comnih.gov. Furthermore, structure-based computational methods, which leverage the physical and geometric properties of peptide-MHC complexes, show promise in enhancing data efficiency and generalizing from limited structural data biorxiv.orgresearchgate.netresearchgate.net.

Enhancing Generalizability of Prediction Models

Generalizability refers to a model's ability to accurately predict MHC-peptide binding for MHC alleles and peptide sequences not encountered during training. Current state-of-the-art sequence-based prediction methods often struggle with this, exhibiting reduced performance on less-characterized MHC alleles or those with limited experimental data biorxiv.orgresearchgate.netresearchgate.net. The extreme polymorphism of MHC molecules poses a significant hurdle, as models trained on common alleles may not effectively capture the binding specificities of rarer ones nih.govnih.gov. To improve generalizability, researchers are exploring structure-based approaches that leverage the conserved physical and geometric rules governing peptide-MHC interactions, potentially offering more robust predictions across diverse alleles biorxiv.orgresearchgate.netresearchgate.net. Advanced deep learning architectures, including geometric deep learning (GDL), are also being developed to better capture complex relationships and improve performance on unseen data biorxiv.orgresearchgate.netresearchgate.netoup.com. Additionally, integrating data from multiple MHC alleles into pan-allelic models and employing techniques like self-supervised learning on structural data can enhance a model's ability to generalize without relying solely on labeled binding data oup.comnih.govbiorxiv.org.

Computational Demands and Model Scalability

The prediction of MHC-binding peptides involves analyzing an astronomical number of potential peptide sequences, often exceeding 10^11 for a single protein nih.gov. This scale, combined with the complexity of modern computational models, presents significant challenges in terms of computational demands and scalability. Many advanced prediction methods, particularly those employing deep learning or structure-based approaches, can be computationally intensive, requiring substantial processing power and time nih.govbiorxiv.org. For instance, structure-based methods that first model the 3D structure of peptide-MHC complexes can be time-consuming, limiting their applicability for high-throughput screening of large proteomes or patient samples biorxiv.org. The development of differential boundary trees, while offering interpretability, can also lead to computational challenges that limit scalability and training speed nih.gov. Future research aims to address these issues through the development of more efficient algorithms, optimized data structures, and the utilization of hardware acceleration, such as GPUs biorxiv.org. Task-specific AI models designed for speed and precision, alongside parallel computing strategies, are crucial for enabling population-scale screening and accelerating the design of immunotherapies and vaccines nih.govbiorxiv.org.

Table 2: Key Challenges and Proposed Solutions in MHC Peptide Prediction

| Challenge | Proposed Solution(s) |

| Limited Experimental Data | Transfer learning, self-supervised learning, pan-allelic methods, structure-based methods, data augmentation, integrating BA+EL data, careful data curation. |

| MHC Polymorphism / Limited Allele Coverage | Pan-allelic methods, clustering MHC alleles (supertypes), structure-based methods, leveraging diverse data from multiple alleles, advanced embeddings for MHC alleles. |

| Low Prediction Accuracy / Specificity/Sensitivity | Deep learning (CNNs, LSTMs, attention), integration of BA & EL data, structure-based methods (GDL), advanced feature engineering, ensemble methods, protein language models. |

| Generalizability to Unseen Alleles/Data | Structure-based methods, transfer learning, self-supervised learning, diverse training datasets, advanced architectures (e.g., GDL), multi-allele/pan-allelic approaches. |

| High False Positives | Improved model architectures, deeper understanding of binding mechanisms, integration of multiple data types (BA, EL, MS), structure-based insights. |

| Computational Demands / Scalability | Efficient algorithms, GPU acceleration, task-specific AI (e.g., SwiftMHC), parallel processing, optimized data structures, potentially simpler models for specific tasks (e.g., logistic regression). |

| Correlation between Binding and Immunogenicity | Further research into immunogenicity prediction, integrating TCR data, understanding cellular processing steps (TAP, proteasome). |

Compound Names Mentioned:

MHC binding peptide

Major Histocompatibility Complex (MHC)

Peptide

Neoantigen

Eluted Ligand (EL)

Binding Affinity (BA)

T-cell receptor (TCR)

Q & A

Q. How do researchers select appropriate benchmark datasets for validating MHC-peptide binding prediction algorithms?

Benchmark datasets should prioritize allele diversity, quantitative binding measurements (e.g., IC₅₀ values), and standardized experimental conditions. Established datasets like Pan-I and Pan-II (for MHC-I and MHC-II, respectively) are curated to evaluate pan-specific methods, ensuring coverage of rare alleles and low-data scenarios . Databases such as IEDB and SYFPEITHI provide binding affinities across MHC supertypes, while Table 2 and 3 in Toward more accurate pan-specific MHC-peptide binding prediction list critical resources for training and validation .

Q. What experimental parameters are critical for optimizing peptide-MHC binding assays in vitro?

Key parameters include:

- Refolding additives : Glycerol improves MHC class II stability .

- pH and temperature : Optimized per MHC heterodimer (e.g., pH 5.0–6.0 for MHC-II) .

- Peptide length : Truncation of α/β chains in MHC-II requires empirical tuning . High-throughput scintillation proximity assays (SPA) and gel filtration with radiolabeled peptides enhance quantitative accuracy .

Q. How do basic pan-specific prediction methods differ from allele-specific approaches?

Pan-specific methods leverage shared binding motifs across MHC supertypes using pseudo-sequences of polymorphic residues in the binding groove. For example, NetMHCpan integrates contact environment data (e.g., residues at positions 7, 59, and 167 in MHC-I) to predict binding for alleles with limited data . In contrast, allele-specific models require large datasets per allele and lack generalizability .

Advanced Research Questions

Q. How can auxiliary MHC binding data improve predictions for understudied alleles?

Supertype classification (e.g., HLA-A1, A2, A3) enables transfer learning. Redundancy reduction via entropy-based filtering (e.g., removing overrepresented peptides) and integrating auxiliary data from related alleles enhances model accuracy. For example, combining HLA-A0201 and A0206 data improves predictions for A*0203 .

Q. What strategies resolve contradictions between in vitro binding data and in vivo immunogenicity?

Multi-parametric validation is essential:

- Structural simulations : Molecular dynamics identify steric clashes or solvent accessibility issues missed in binding assays .

- Mass spectrometry (MS) : Validates naturally processed ligands, accounting for proteasomal cleavage and TAP transport .

- T-cell assays : Confirm functional epitopes (e.g., ELISpot) to filter false positives from in vitro binding .

Q. What are the limitations of structure-based predictions for MHC class II binding?

While methods like statistical potentials and molecular docking can predict core binding regions, they underperform sequence-based tools due to MHC-II's open binding groove and peptide flexibility. Ab initio methods achieve AUC ~0.7 vs. ~0.9 for NetMHCIIpan, highlighting reliance on experimental data .

Q. How can machine learning models be systematically benchmarked for epitope prediction?

Use independent, blinded datasets (e.g., unpublished binding affinities or MS-eluted ligands) and metrics like positive predictive value (PPV) at stringent thresholds. For example, nested logistic regression models comparing NetMHCpan-4.1 and MHCflurry show NetMHCpan outperforms with PPV ~0.4 vs. ~0.3 on MS data .

Q. How do integrated pathway models improve immunodominant epitope identification?

Tools like MHC-pathway combine proteasomal cleavage (NetChop), TAP transport efficiency, and MHC binding (NetMHCpan) to prioritize epitopes with end-to-end processing potential. This reduces false positives by 30–50% compared to binding-only predictions .

Q. What computational methods improve MHC class II core binding region identification?

Motif deconvolution (e.g., NN-align) and structural alignment (e.g., SMM-align) align peptides to conserved MHC-II pockets (P1, P4, P6, P9). Consensus methods integrating multiple algorithms (e.g., TEPITOPE, NetMHCIIpan) achieve AUC >0.85 .

Q. How can adaptive threading models predict long-term viral immune evasion?

Models like adaptive double threading (ADT) use MHC and peptide sequence threading onto known structures to predict binding energy landscapes. This revealed HIV-1 mutations (e.g., Gag-KF11) evading HLA-B57 over decades, validated in cohort studies .

Methodological Advances

Q. How does NetMHCpan-4.0 integrate MS-eluted ligand data to refine predictions?

By combining binding affinity data with ~150,000 MS-eluted ligands, NetMHCpan-4.0 deconvolutes allele-specific motifs and improves neoantigen ranking. Benchmarking shows a 15% increase in cancer epitope identification vs. affinity-only models .

Q. What role do molecular dynamics (MD) simulations play in binding landscape prediction?